methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate
Description
This compound is a synthetic organic molecule featuring a pyrazine core substituted with a piperazine ring bearing a 2-methoxyphenyl group. The structure also includes a benzoate ester linked via a sulfanyl-acetamido bridge.
Properties
IUPAC Name |
methyl 2-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-33-21-10-6-5-9-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-8-4-3-7-18(19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDCGNJDLIRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-methoxyphenyl)piperazine.
Pyrazine Ring Formation: The piperazine derivative is then reacted with a pyrazine derivative to form the pyrazine-piperazine compound.
Thioether Formation: The pyrazine-piperazine compound is then reacted with a thiol to form the thioether linkage.
Amidation: The thioether compound is then reacted with an acyl chloride to form the amide linkage.
Esterification: Finally, the compound is esterified with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the nitro groups if present in the pyrazine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and benign prostatic hyperplasia.
Biological Studies: The compound is used in studies involving neurotransmitter receptors due to its piperazine moiety.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. The piperazine ring is known to interact with the receptor’s binding site, while the pyrazine and benzoate moieties enhance binding affinity and selectivity . This interaction leads to modulation of receptor activity, which can result in vasodilation or other physiological effects.
Comparison with Similar Compounds
Piperazine-Containing Analogues
Piperazine derivatives are well-documented in medicinal chemistry. Key comparisons include:
Key Observations :
- The sulfanyl-acetamido bridge introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler piperazine derivatives.
Pyrazine-Based Derivatives
Pyrazine rings are critical for interactions with enzymes or receptors. For example:
- Salternamide E (from marine actinomycetes) shares a pyrazine core but lacks the piperazine-ester linkage, instead featuring a bicyclic structure with demonstrated cytotoxic activity .
- The target compound’s pyrazin-2-yl sulfanyl group may confer redox-modulating properties, similar to disulfide-containing bioactive molecules .
Bioactivity Predictions
While experimental data for the target compound is absent, its structural neighbors suggest:
- CNS activity : Piperazine moieties in drugs like aripiprazole target dopamine and serotonin receptors. The 2-methoxyphenyl group may further modulate receptor affinity .
Biological Activity
Methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate, with CAS number 824958-22-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a piperazine ring, a pyrazine moiety, and a benzoate group. Its molecular formula is , with a molecular weight of approximately 455.58 g/mol. The presence of the methoxyphenyl group and the sulfanyl acetamido group suggests potential interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of compounds containing piperazine and pyrazine exhibit varying degrees of antimicrobial activity. For instance, similar compounds have been tested against both Gram-positive and Gram-negative bacteria, demonstrating moderate to strong inhibitory effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| 5a | S. aureus | 18 |
| 5b | E. coli | 20 |
| 5c | K. pneumoniae | 15 |
Note: Values are illustrative based on related studies; specific data for this compound may vary.
Anticancer Activity
Compounds similar to this compound have also been investigated for anticancer properties. Studies indicate that piperazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. For example, compounds featuring the piperazine moiety have been linked to serotonin receptor modulation, which is crucial in treating mood disorders.
Case Studies and Research Findings
- Antimicrobial Screening : A study focusing on a series of piperazine derivatives reported that several compounds exhibited significant antibacterial activity against both S. aureus and E. coli. The structure-activity relationship indicated that modifications to the piperazine ring could enhance potency .
- Anticancer Mechanisms : Research conducted on similar piperazine-containing compounds demonstrated their ability to inhibit tumor growth in vitro by inducing cell cycle arrest at the G1 phase and promoting apoptosis in human cancer cell lines .
- Neuropharmacological Assessment : A comparative study evaluated the anxiolytic effects of various piperazine derivatives in animal models, revealing that certain substitutions on the piperazine ring significantly increased efficacy in reducing anxiety-like behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
